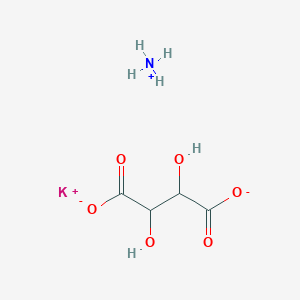

Ammonium potassium tartrate

Descripción

BenchChem offers high-quality Ammonium potassium tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium potassium tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

azanium;potassium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJZPUFVOCGQIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8KNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-14-3 | |

| Record name | Ammonium potassium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium potassium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Ammonium Potassium Tartrate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) potassium tartrate dihydrate. This document details the experimental protocol for its preparation, presents key quantitative data in a structured format, and outlines the methodologies for its characterization.

Introduction

Ammonium potassium tartrate, with the chemical formula KNH₄C₄H₄O₆, is a double salt of tartaric acid.[1] It is a white, crystalline substance known for its high solubility in water.[1] This compound finds applications in the food and pharmaceutical industries as a stabilizing agent and in analytical chemistry as a reagent.[1] The synthesis of high-quality crystals of ammonium potassium tartrate is of interest for various research and development applications, including studies in nonlinear optics. This guide focuses on the synthesis of the dihydrate form, as predominantly reported in the scientific literature.

Synthesis of Ammonium Potassium L-Tartrate Dihydrate

The synthesis of ammonium potassium L-tartrate (PAT) dihydrate is achieved through the reaction of L-tartaric acid with potassium hydroxide (B78521) and ammonium hydroxide in an equimolar ratio.[2] The reaction proceeds as follows:

C₄H₆O₆ + KOH + NH₄OH → KNH₄C₄H₄O₆ · 2H₂O[2]

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of Ammonium Potassium Tartrate Dihydrate.

Experimental Protocol

The following protocol is based on the slow evaporation solution growth technique.[2]

Materials:

-

L-Tartaric acid (C₄H₆O₆)

-

Potassium hydroxide (KOH)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Whatman filter paper

Procedure:

-

Reagent Preparation: Prepare equimolar solutions of L-Tartaric acid, potassium hydroxide, and ammonium hydroxide.

-

Reaction: In a beaker, dissolve the calculated amount of L-Tartaric acid in 100 ml of deionized water. To this solution, slowly add the potassium hydroxide and ammonium hydroxide solutions while stirring continuously to ensure a homogeneous mixture.

-

Initial Crystallization: Leave the resulting solution undisturbed for several days. The raw material of Potassium Ammonium L-Tartrate (PAT) will crystallize at the bottom of the beaker.

-

Purification and Recrystallization:

-

Prepare a saturated solution of the collected PAT raw material in deionized water at room temperature.

-

Filter the solution using Whatman filter paper to remove any suspended impurities.

-

-

Crystal Growth: Allow the filtered solution to evaporate slowly at room temperature. Optically transparent crystals will be harvested over a period of approximately three weeks.[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis of Ammonium Potassium Tartrate Dihydrate.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of Potassium Ammonium L-Tartrate (PAT) crystals.[2]

Table 1: Crystallographic Data [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1 |

| a | 9.2909 Å |

| b | 15.5424 Å |

| c | 6.2512 Å |

| α | 90° |

| β | 101.507° |

| γ | 90° |

| Unit Cell Volume | 884.56 ų |

Table 2: Physical and Optical Properties [2]

| Property | Value |

| Thermal Stability | Stable up to 258°C |

| Melting Point | 288°C |

| Optical Transparency | ~98% in the entire UV-Visible range |

| Lower Cut-off Wavelength | 197 nm |

| Second Harmonic Generation (SHG) Efficiency | 0.5943 times that of KDP |

Characterization Methodologies

Single Crystal X-Ray Diffraction (XRD)

Single crystal XRD analysis is performed to determine the crystal system and lattice parameters of the grown crystals.

-

Instrument: BRUKER X8 Kappa APEXII diffraction meter.[2]

-

Protocol: A suitable single crystal is mounted on the diffractometer. The diffraction data is collected and analyzed to determine the crystal structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound.

-

Protocol: An FTIR spectrum is recorded, typically in the range of 400-4000 cm⁻¹, to observe the vibrational modes of the chemical bonds within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to assess the optical transparency and determine the lower cut-off wavelength of the crystals.

-

Instrument: Perkin Elmer Lambda 35 UV-Visible Spectrometer.[2]

-

Protocol: The transmission spectrum of a polished crystal is recorded over a wavelength range of 190 nm to 1100 nm.[2]

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is conducted to evaluate the thermal stability and melting point of the compound.

-

Instrument: CNST thermal analyzer.[2]

-

Protocol: A sample of the crystal is heated at a constant rate, and the changes in mass (TGA) and temperature difference (DTA) are recorded as a function of temperature.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of ammonium potassium tartrate dihydrate via the slow evaporation method. The presented quantitative data and characterization methodologies offer a solid foundation for researchers and scientists working with this compound. The high thermal stability and favorable optical properties of these crystals suggest their potential for applications in fields such as nonlinear optics.[2]

References

An In-depth Technical Guide to Ammonium Potassium Tartrate Crystal Growth Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for growing ammonium (B1175870) potassium tartrate (KNH₄C₄H₄O₆·2H₂O), often abbreviated as PAT, crystals. This document details the underlying principles, experimental protocols, and key parameters for successful crystallization. The information is intended to serve as a valuable resource for researchers in materials science, crystallography, and pharmaceutical development where high-quality single crystals are essential for structural and property analysis.

Introduction to Ammonium Potassium Tartrate

Ammonium potassium tartrate is a double salt of tartaric acid.[1] It crystallizes in the monoclinic system and is of interest due to its potential nonlinear optical (NLO) properties, which make it a candidate for various applications in optoelectronics.[2] The growth of large, high-quality single crystals is crucial for the characterization of its physical and optical properties. This guide explores the most common and effective methods for achieving this.

Crystal Growth Methods

The selection of a suitable crystal growth method depends on the solubility of the material, the desired crystal size and quality, and the available equipment. For ammonium potassium tartrate, which is highly soluble in water, solution-based growth techniques are most effective.[1]

Slow Evaporation Method

The slow evaporation technique is a widely used and effective method for growing high-quality single crystals of water-soluble materials like ammonium potassium tartrate.[2] The principle involves preparing a saturated or slightly supersaturated solution at a constant temperature and allowing the solvent to evaporate slowly. This gradual increase in solute concentration beyond the saturation point leads to spontaneous nucleation and subsequent crystal growth.

Experimental Protocol:

-

Synthesis of Ammonium Potassium Tartrate:

-

Dissolve equimolar amounts of L-tartaric acid, potassium hydroxide (B78521), and ammonium hydroxide in deionized water with continuous stirring to ensure a homogenous mixture.[2]

-

The chemical reaction is as follows: C₄H₆O₆ + KOH + NH₄OH → KNH₄C₄H₄O₆ + 2H₂O.[2]

-

Allow the solution to stand undisturbed for several days. The raw material of potassium ammonium L-tartrate will precipitate at the bottom of the beaker.[2]

-

Collect the precipitated raw material.

-

-

Crystal Growth:

-

Prepare a saturated solution of the synthesized ammonium potassium tartrate in deionized water at room temperature.

-

Filter the solution using a high-quality filter paper (e.g., Whatman) to remove any suspended impurities.[2]

-

Transfer the filtered solution into a clean, undisturbed container such as a beaker or crystallizing dish.

-

Cover the container with a perforated lid (e.g., filter paper with small holes) to allow for slow and controlled evaporation of the solvent. This also prevents dust and other contaminants from entering the solution.

-

Place the container in a location with a stable temperature and minimal vibrations to promote the growth of high-quality single crystals.

-

Optically transparent crystals are typically harvested within a growth period of about three weeks.[2]

-

Workflow for Slow Evaporation Method:

Temperature Lowering Method

The temperature lowering method relies on the principle that the solubility of most salts, including ammonium potassium tartrate, in water increases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to a supersaturated state and subsequent crystallization.

Generalized Experimental Protocol:

-

Solution Preparation:

-

Prepare a saturated solution of ammonium potassium tartrate in deionized water at a temperature significantly higher than room temperature (e.g., 50-60 °C). Ensure all the solute has dissolved.

-

Filter the hot, saturated solution to remove any impurities.

-

-

Crystal Growth:

-

Transfer the hot, filtered solution to a pre-warmed, sealed container to prevent premature crystallization and solvent evaporation.

-

Place the container in a programmable water bath or a well-insulated environment that allows for very slow and controlled cooling.

-

A typical cooling rate might be in the range of 0.1-1.0 °C per day. The optimal rate will need to be determined experimentally to achieve the best crystal quality.

-

As the solution cools, crystals will nucleate and grow.

-

Once the desired temperature (e.g., room temperature) is reached, the crystals can be harvested.

-

Logical Relationship for Temperature Lowering Method:

Gel Growth Method

The gel growth method is particularly useful for growing crystals of sparingly soluble substances, but can be adapted for soluble materials as well. The gel medium (e.g., silica (B1680970) gel) provides a three-dimensional, diffusion-controlled environment that suppresses rapid nucleation and allows for the growth of well-formed crystals. For ammonium potassium tartrate, a single diffusion method can be employed where one of the reactants diffuses into a gel containing the other reactants.

Generalized Experimental Protocol:

-

Gel Preparation:

-

Prepare a silica gel by mixing a solution of sodium metasilicate (B1246114) with an acidic solution (e.g., tartaric acid) to a desired pH. The gelling time will depend on the pH and concentration.

-

Incorporate a solution of two of the three initial reactants (e.g., L-tartaric acid and ammonium hydroxide) into the gel before it sets.

-

-

Crystal Growth:

-

Once the gel has set in a suitable container (e.g., a U-tube or test tube), carefully pour a solution of the third reactant (e.g., potassium hydroxide) on top of the gel.

-

The potassium hydroxide will slowly diffuse into the gel, reacting with the other components to form ammonium potassium tartrate.

-

The slow, diffusion-controlled reaction within the gel matrix promotes the growth of well-defined single crystals over a period of days to weeks.

-

After the growth period, the crystals can be carefully extracted from the gel.

-

Experimental Workflow for Gel Growth Method:

Quantitative Data and Characterization

The quality and properties of the grown crystals are assessed through various characterization techniques. Below is a summary of reported data for ammonium potassium tartrate crystals grown by the slow evaporation method.

Table 1: Crystallographic and Physical Properties of Ammonium Potassium Tartrate

| Property | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P1 | [2] |

| Lattice Parameters | a = 9.2909 Å, b = 15.5424 Å, c = 6.2512 Å, β = 101.507° | [2] |

| Unit Cell Volume | 884.56 ų | [2] |

| Thermal Stability | Stable up to 258 °C | [2] |

| Melting Point | 288 °C | [2] |

| Lower Cut-off Wavelength | 197 nm | [2] |

| Optical Transparency | ~98% in the entire UV-Visible range | [2] |

| SHG Efficiency | 0.5943 times that of KDP | [2] |

Table 2: Key Experimental Parameters for Slow Evaporation Method

| Parameter | Value/Condition | Reference |

| Reactant Molar Ratio | L-Tartaric acid : KOH : NH₄OH = 1:1:1 | [2] |

| Solvent | Deionized Water | [2] |

| Growth Temperature | Room Temperature | [2] |

| Growth Period | Approximately 3 weeks | [2] |

Conclusion

This guide has detailed the primary methods for the growth of ammonium potassium tartrate crystals, with a focus on the slow evaporation technique for which detailed experimental protocols are available. The temperature lowering and gel growth methods have also been presented as viable alternatives, although specific parameters for ammonium potassium tartrate may require further experimental optimization. The provided quantitative data and characterization results serve as a benchmark for researchers working with this material. The successful growth of high-quality single crystals of ammonium potassium tartrate is a critical step in further exploring its potential applications in fields such as nonlinear optics and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) potassium tartrate, a double salt of tartaric acid with the chemical formula KNH₄C₄H₄O₆, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and analytical chemistry.[1] Its unique properties, stemming from the presence of both ammonium and potassium cations, make it a versatile ingredient and reagent. This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium potassium tartrate, detailed experimental protocols for its synthesis and analysis, and a workflow for its characterization.

Core Physical and Chemical Properties

Ammonium potassium tartrate is a white crystalline solid.[1][2] It is known to be highly soluble in water, a characteristic that enhances its utility in numerous applications.[1] The compound is also described as being hygroscopic, meaning it can absorb moisture from the air.[2]

Quantitative Data Summary

A summary of the key quantitative physical and chemical properties of ammonium potassium tartrate is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈KNO₆ | [3][4] |

| Molar Mass | 205.21 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 288 °C | [5] |

| Boiling Point | 399.3 °C at 760 mmHg | [1][6] |

| Crystal System | Monoclinic | [5] |

| Space Group | P1 | [5] |

| Solubility in Water | Highly soluble | [1] |

Crystal Structure and Optical Activity

The crystal structure of potassium ammonium L-tartrate has been determined to be monoclinic with the space group P1.[5] The lattice parameters have been reported as a=9.2909 Å, b=15.5424 Å, c= 6.2512 Å, α= γ= 90°, and β = 101.507°.[5]

The study of tartrate salts, including ammonium potassium tartrate, has historical significance in the field of stereochemistry. Louis Pasteur's seminal work with tartrate crystals led to the discovery of molecular chirality and optical isomers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of ammonium potassium tartrate.

Synthesis of Potassium Ammonium L-Tartrate

This protocol is adapted from a method for growing semi-organic nonlinear optical crystals.[5]

Materials:

-

L-Tartaric acid (C₄H₆O₆)

-

Potassium hydroxide (B78521) (KOH)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filter paper (e.g., Whatman)

Procedure:

-

Prepare equimolar solutions of L-tartaric acid, potassium hydroxide, and ammonium hydroxide in deionized water.

-

In a beaker, dissolve the calculated amount of L-tartaric acid in 100 mL of deionized water.

-

Slowly add the potassium hydroxide solution to the tartaric acid solution while continuously stirring to ensure a homogeneous mixture.

-

Subsequently, slowly add the ammonium hydroxide solution to the mixture with continuous stirring. The reaction is as follows: C₄H₆O₆ + KOH + NH₄OH → KNH₄C₄H₄O₆ + 2H₂O.[5]

-

Allow the resulting solution to stand undisturbed. After a few days, the raw material of potassium ammonium L-tartrate will crystallize at the bottom of the beaker.

-

For crystal growth, prepare a saturated solution of the synthesized potassium ammonium L-tartrate at room temperature.

-

Filter the saturated solution using filter paper to remove any suspended impurities.

-

Allow the filtered solution to evaporate slowly at room temperature. Optically transparent crystals can be harvested over a period of several weeks.[5]

Characterization Techniques

Objective: To determine the crystal system, space group, and lattice parameters of the synthesized crystals.

Instrumentation: A single crystal X-ray diffractometer (e.g., BRUKER X8 Kappa APEXII).[5]

Procedure:

-

Mount a suitable single crystal of ammonium potassium tartrate on the goniometer head of the diffractometer.

-

Collect the diffraction data using an appropriate X-ray source (e.g., MoKα radiation).

-

Process the collected data to determine the unit cell dimensions and crystal system.

Objective: To identify the functional groups present in the ammonium potassium tartrate molecule.

Instrumentation: An FTIR spectrometer.

Procedure:

-

Prepare the sample for analysis. For solid samples, the KBr pellet method is common.[7][8]

-

Grind a small amount of the crystalline sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for powdered samples with minimal preparation.[8]

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[5]

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H, and C=O.

Objective: To determine the optical transmittance and lower cutoff wavelength of the material.

Instrumentation: A UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 35).[5]

Procedure:

-

Prepare a solution of ammonium potassium tartrate in a suitable solvent (typically deionized water).

-

Use a quartz cuvette for measurements in the UV region.

-

Record the transmission or absorbance spectrum over a specified wavelength range (e.g., 190-1100 nm).[5]

-

Determine the percentage of transmittance and the lower cutoff wavelength from the spectrum.

Analytical Methods for Impurity Determination

Objective: To quantify ammonium impurities in tartrate salts.

Instrumentation: An ion chromatography system with a conductivity detector.

Procedure:

-

Eluent Preparation: Prepare an appropriate eluent, such as a mixture of sodium carbonate and sodium bicarbonate in deionized water.

-

Standard Preparation: Prepare a series of standard solutions of ammonium chloride in deionized water.

-

Sample Preparation: Dissolve a known amount of the ammonium potassium tartrate sample in deionized water.

-

Chromatographic Analysis: Inject the standards and the sample solution into the ion chromatograph.

-

Quantification: Identify and quantify the ammonium peak based on its retention time and peak area compared to the calibration curve generated from the standards.

Objective: To determine the concentration of ammonium ions using a colorimetric method.

Procedure (Salicylate Method):

-

Reagent Preparation:

-

Salicylate-Nitroprusside Solution: Dissolve sodium salicylate (B1505791) and sodium nitroprusside in water.

-

Hypochlorite (B82951) Solution: Prepare a dilute solution of sodium hypochlorite.

-

Buffer Solution: Prepare a buffer solution to maintain the required pH.

-

-

Sample Preparation: Dissolve the sample in deionized water.

-

Color Development:

-

Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 650 nm) using a spectrophotometer.[9]

-

Quantification: Determine the ammonium concentration by comparing the absorbance to a calibration curve prepared using standard ammonium solutions.

Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of ammonium potassium tartrate.

Applications in Drug Development and Research

Ammonium potassium tartrate and related tartrate salts find several applications in the pharmaceutical industry and research:

-

Chiral Resolution: As a derivative of tartaric acid, it can be utilized in the separation of enantiomers of chiral drugs, a critical step in drug development.

-

Buffering Agent: Its properties as a salt of a weak acid and weak base, along with a strong base, allow it to be used as a buffering agent in pharmaceutical formulations to maintain a stable pH.

-

Excipient: In some formulations, it may act as a stabilizer or an emulsifier.[1]

-

Analytical Reagent: It is used in various analytical chemistry procedures, which can be relevant for quality control in drug manufacturing.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of ammonium potassium tartrate, along with experimental protocols for its synthesis, characterization, and analysis. The compiled data and methodologies offer a valuable resource for researchers, scientists, and professionals in the field of drug development. Further research to obtain more precise quantitative data, particularly regarding its solubility at various temperatures, would be beneficial for expanding its applications.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1114-14-3: Ammonium potassium tartrate | CymitQuimica [cymitquimica.com]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Ammonium Potassium Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) potassium tartrate. Due to the limited availability of specific quantitative data for this double salt in readily accessible literature, this document focuses on available qualitative information, solubility data of closely related tartrate compounds for reference, and detailed experimental protocols for determining solubility.

Introduction to Ammonium Potassium Tartrate

Ammonium potassium tartrate, with the chemical formula KNH₄C₄H₄O₆, is a double salt of tartaric acid. It is a white, crystalline substance.[1] General chemical literature describes it as being highly soluble in water, a characteristic that makes it suitable for various applications in the food and pharmaceutical industries, as well as in analytical chemistry.[1] Like many salts, its solubility is expected to increase with elevated temperatures.[1]

Quantitative Solubility Data

It is crucial to note that the following data is for related compounds and should be used as an estimation or for comparative purposes only.

Table 1: Solubility of Ammonium Tartrate ((NH₄)₂C₄H₄O₆) in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 38.65 |

| 60 | 46.52 |

Source: Based on data for a closely related compound.[2]

Table 2: Solubility of Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 8.3 |

| Water | 20 | 8.0 |

| Water | 100 | 35.9 |

| Glycerol | 15.5 | 5.5 |

| Alcohol | - | Insoluble |

Source: Data for a related double tartrate salt.[3][4][5][6][7]

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the solubility of a compound such as ammonium potassium tartrate. The gravimetric method is a reliable and widely used technique for this purpose.

Gravimetric Method for Determining Equilibrium Solubility

This method involves preparing a saturated solution of the compound, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

Ammonium potassium tartrate

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Beakers and flasks

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium potassium tartrate to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the collected supernatant using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Reweigh the evaporating dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of ammonium potassium tartrate.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the evaporating dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

References

- 1. CAS 1114-14-3: Ammonium potassium tartrate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Antimony Potassium Tartrate | C8H10K2O15Sb2 | CID 73415808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. camachem.com [camachem.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 7. nobleintermediates.com [nobleintermediates.com]

In-Depth Technical Guide to the Thermal Decomposition Analysis of Ammonium Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium (B1175870) potassium tartrate, a double salt of tartaric acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals. A thorough understanding of its thermal decomposition behavior is critical for its application, synthesis, and for ensuring safety and stability in drug formulation and development. This technical guide provides a comprehensive analysis of the thermal decomposition of ammonium potassium tartrate, consolidating available data on its decomposition pathway, quantitative analysis of mass loss at different stages, and detailed experimental protocols. The information is presented to be a valuable resource for researchers and professionals working with this and similar compounds.

Introduction

The thermal analysis of ammonium potassium tartrate reveals a multi-stage decomposition process that begins with melting and is followed by the sequential breakdown of the molecule. The study of this process, primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provides crucial insights into the compound's thermal stability and the nature of its degradation products. One key study indicates that potassium ammonium L-tartrate (PAT) is thermally stable up to 258°C and melts at 288°C, which is characterized by a sharp endothermic peak in the DTA curve[1]. The subsequent decomposition involves the evolution of gaseous products and the formation of intermediate and final solid residues.

Thermal Decomposition Pathway

The thermal decomposition of ammonium potassium tartrate is hypothesized to proceed through a series of steps, based on the analysis of analogous tartrate compounds and general principles of thermal degradation of ammonium salts. The proposed pathway involves the initial loss of ammonia (B1221849), followed by the decarboxylation of the tartrate moiety, and finally, the formation of a stable potassium carbonate residue.

Proposed Decomposition Stages:

-

Melting and Initial Decomposition: The compound melts and begins to decompose, with the initial loss of the ammonium group as ammonia gas and some water vapor.

-

Decarboxylation of the Tartrate Moiety: The tartrate structure breaks down, leading to the evolution of carbon dioxide and other volatile organic fragments.

-

Formation of Intermediate Potassium Salts: As the organic part of the molecule decomposes, intermediate potassium salts are likely formed.

-

Formation of Final Residue: The final stage of decomposition at higher temperatures results in a stable inorganic residue, which is expected to be potassium carbonate.

Quantitative Data Presentation

| Stage | Temperature Range (°C) | Mass Loss (%) (Predicted) | Evolved Products (Predicted) | Solid Residue |

| 1 | Ambient - 258 | ~0 | - | Ammonium Potassium Tartrate |

| 2 | 258 - ~350 | 10 - 20 | NH₃, H₂O | Anhydrous Potassium Tartrate intermediate |

| 3 | ~350 - ~500 | 30 - 40 | CO₂, CO, H₂O, Organic fragments | Intermediate potassium salts |

| 4 | >500 | 5 - 10 | CO₂ | Potassium Carbonate (K₂CO₃) |

Experimental Protocols

The following section details the standard methodologies for conducting a thermal decomposition analysis of ammonium potassium tartrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition of ammonium potassium tartrate.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

Methodology:

-

Sample Preparation: A small amount of the ammonium potassium tartrate sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample weight (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Plot the temperature difference (ΔT) versus temperature to obtain the DTA curve.

-

Determine the onset and peak temperatures of decomposition from the TGA and DTA curves.

-

Calculate the percentage of mass loss for each decomposition step from the TGA curve.

-

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of ammonium potassium tartrate.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS).

Methodology:

-

TGA Setup: The TGA is set up as described in section 5.1.

-

TGA-MS Interface: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Mass Spectrometry:

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., m/z 17 for NH₃, 18 for H₂O, 44 for CO₂).

-

The ion intensity for specific m/z values is monitored as a function of temperature.

-

-

Data Analysis: The mass spectral data is correlated with the TGA data to identify which gases are evolved at each decomposition stage.

Conclusion

The thermal decomposition of ammonium potassium tartrate is a complex process involving melting followed by a multi-step degradation. While the initial decomposition temperature is established at approximately 288°C, further detailed quantitative analysis, particularly through TGA-MS, is necessary to fully elucidate the complete decomposition pathway, including the precise temperature ranges, mass losses, and the identity of all evolved gaseous species for each stage. The experimental protocols provided in this guide offer a robust framework for conducting such detailed investigations. A comprehensive understanding of the thermal behavior of ammonium potassium tartrate is essential for its safe and effective use in research, development, and various industrial applications.

References

A Technical Guide to the Crystal Structure Determination of Ammonium Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure determination of ammonium (B1175870) potassium tartrate, specifically focusing on Potassium Ammonium L-Tartrate (PAT). The information presented is synthesized from published research and is intended to assist researchers and professionals in understanding the experimental protocols and crystallographic properties of this compound.

Introduction

Ammonium potassium tartrate is a salt of tartaric acid that holds interest in various scientific fields, including materials science and nonlinear optics. The determination of its crystal structure is fundamental to understanding its physicochemical properties and potential applications. This guide outlines the key experimental procedures for the synthesis, crystal growth, and structural analysis of ammonium potassium tartrate, presenting the available crystallographic data and visualizing the experimental workflow.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, crystal growth, and characterization of ammonium potassium tartrate, based on the work of A. Albert Irudayaraj et al. (2014).[1]

2.1 Synthesis of Potassium Ammonium L-Tartrate (PAT)

The synthesis of PAT is achieved through a straightforward aqueous solution reaction:

-

Reactant Preparation: Equimolar ratios (1:1:1) of L-tartaric acid, potassium hydroxide (B78521), and ammonium hydroxide are required.

-

Dissolution: The calculated amount of L-tartaric acid is dissolved in deionized water.

-

Reaction: Potassium hydroxide and ammonium hydroxide are slowly added to the L-tartaric acid solution while continuously stirring to ensure a homogeneous mixture.

-

Crystallization: The resulting solution is left undisturbed, allowing the PAT raw material to crystallize and precipitate at the bottom of the beaker. The chemical reaction is as follows: C₄H₆O₆ + KOH + NH₄OH → KNH₄C₄H₄O₆ + 2H₂O

2.2 Crystal Growth by Slow Evaporation

Single crystals of PAT suitable for X-ray diffraction analysis are grown using the slow evaporation technique:

-

Saturated Solution Preparation: A saturated solution of the synthesized PAT raw material is prepared in deionized water at room temperature.

-

Filtration: The solution is filtered using Whatman filter paper to remove any suspended impurities.

-

Evaporation: The filtered solution is transferred to a beaker and covered with a perforated sheet to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Optically transparent, well-defined single crystals are typically harvested after a growth period of several weeks.[1]

2.3 Single Crystal X-ray Diffraction (XRD) Data Collection

The determination of the crystal structure is performed using single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal of PAT is carefully selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, such as a BRUKER X8 Kappa APEXII.[1] This instrument measures the intensities and positions of the X-rays diffracted by the crystal lattice.

-

Data Processing: The collected raw data is processed to determine the unit cell parameters, space group, and a set of structure factors.

2.4 Structure Solution and Refinement

The final step in crystal structure determination involves solving and refining the crystal structure:

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial model of the crystal structure is then refined using least-squares methods to improve the agreement between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.

Note: While the unit cell parameters and space group for Potassium Ammonium L-Tartrate have been published, a complete set of atomic coordinates, bond lengths, and bond angles is not available in the cited public literature.

Data Presentation

The crystallographic data for Potassium Ammonium L-Tartrate as determined by single-crystal X-ray diffraction is summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 9.2909 Å |

| b | 15.5424 Å |

| c | 6.2512 Å |

| α | 90° |

| β | 101.507° |

| γ | 90° |

| Unit Cell Volume | 884.56 ų |

| Data Collection Instrument | BRUKER X8 Kappa APEXII |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure determination of ammonium potassium tartrate.

Caption: Experimental workflow for the synthesis, crystal growth, and structural analysis of PAT.

Conclusion

This technical guide has detailed the experimental procedures for determining the crystal structure of ammonium potassium tartrate, with a focus on the L-tartrate form. The synthesis and crystal growth methods are well-established, and the crystallographic data, including the monoclinic crystal system and P1 space group, provide a solid foundation for further research. While a complete set of atomic coordinates is not publicly available, the information presented here offers valuable insights for researchers and professionals working with this and related materials. The provided workflows and data tables serve as a practical resource for the scientific community.

References

Unraveling Chirality: A Technical History of the Discovery of Ammonium Potassium Tartrate and the Dawn of Stereochemistry

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery of the unique properties of tartrate salts, a journey that unexpectedly laid the foundation for the field of stereochemistry—a concept now fundamental to modern drug development. While the initial discovery of potassium sodium tartrate (Rochelle salt) dates back to the 17th century, the most profound scientific advancements arose from the meticulous investigations of Louis Pasteur in the mid-19th century on a related compound, sodium ammonium (B1175870) tartrate. His work transcended simple chemical characterization, revealing the three-dimensional nature of molecules and the concept of chirality, the property of "handedness" that is critical in the efficacy and safety of pharmaceutical compounds.

The Pivotal Experiments of Louis Pasteur: The Resolution of Racemic Acid

The story of ammonium potassium tartrate's scientific significance is inextricably linked to the broader study of tartaric acid and its salts. In the early 19th century, chemists were puzzled by two forms of tartaric acid: one, derived from the sediments of wine fermentation, was optically active (it rotated the plane of polarized light), while the other, produced synthetically and known as "racemic acid" (from the Latin racemus, meaning a bunch of grapes), was optically inactive, despite having the identical elemental composition. This paradox was resolved by the brilliant work of Louis Pasteur in 1848.

Pasteur's investigation focused on the crystalline structure of sodium ammonium tartrate. He made the crucial observation that when a solution of the optically inactive racemic salt was allowed to crystallize at a temperature below 28°C, two distinct types of crystals were formed.[1][2][3][4] These crystals were not identical; rather, they were non-superimposable mirror images of each other, exhibiting a property known as hemihedrism.

Experimental Protocols

The following is a reconstruction of the key experimental protocols employed by Louis Pasteur in his manual resolution of sodium ammonium tartrate enantiomers.

Objective: To separate the components of optically inactive racemic sodium ammonium tartrate and determine their individual properties.

Materials and Apparatus:

-

Racemic sodium ammonium tartrate

-

Water (as a solvent)

-

Evaporating dish or crystallizing dish

-

Microscope or magnifying glass

-

Fine-tipped tweezers

-

Polarimeter (a device to measure the rotation of plane-polarized light)

Methodology:

-

Preparation of the Supersaturated Solution: A concentrated solution of racemic sodium ammonium tartrate was prepared by dissolving the salt in water. The solution was then gently heated to ensure complete dissolution and subsequently allowed to cool slowly.

-

Crystallization: The concentrated solution was left to evaporate slowly at a temperature below 28°C. This specific temperature is critical, as above this temperature, the two enantiomers crystallize together as a single type of crystal (a true racemate), masking the hemihedrism.

-

Observation and Manual Separation: As crystals formed, Pasteur meticulously examined them under a microscope. He identified two distinct crystal forms that were mirror images of each other. Using a pair of fine tweezers, he painstakingly separated the "right-handed" and "left-handed" crystals into two separate groups.[1][2][3][4]

-

Preparation of Solutions: Each group of separated crystals was dissolved in water to create two separate solutions.

-

Polarimetry: The optical activity of each solution was then measured using a polarimeter. Pasteur also measured the optical activity of the original, unresolved racemic sodium ammonium tartrate solution.

Data Presentation

The genius of Pasteur's work lay not just in the separation itself, but in the quantitative analysis of the resulting solutions. His findings unequivocally demonstrated the nature of racemic mixtures.

| Sample | Observed Optical Activity | Specific Rotation ([α]) | Interpretation |

| Racemic Sodium Ammonium Tartrate Solution | Inactive | 0° | The mixture contains equal amounts of two substances that rotate polarized light in opposite directions. |

| Solution of "Right-Handed" Crystals | Dextrorotatory | Positive value | This component rotates plane-polarized light to the right. |

| Solution of "Left-Handed" Crystals | Levorotatory | Negative value | This component rotates plane-polarized light to the left, with a magnitude equal to the "right-handed" form. |

While historical records often lack the precision of modern measurements, the crucial outcome of Pasteur's work was the demonstration that the specific rotation of the levorotatory solution was equal in magnitude and opposite in sign to that of the dextrorotatory solution. This perfect cancellation explained the optical inactivity of the original racemic mixture.

The Logical Pathway to Discovery

Pasteur's journey from a crystallographic puzzle to a fundamental chemical principle can be visualized as a logical workflow. His deductions, based on empirical evidence, led to the then-radical idea that molecules themselves could possess a three-dimensional asymmetry.

Caption: Logical workflow of Pasteur's discovery of molecular chirality.

Conclusion: From Tartrate Crystals to Modern Drug Development

The meticulous work of Louis Pasteur on tartrate salts, initially an inquiry into a crystallographic anomaly, fundamentally altered our understanding of chemistry. His discovery of molecular chirality and the existence of enantiomers provided the conceptual framework for stereochemistry. For today's researchers in drug development, this history is not merely a curiosity. The principles uncovered by Pasteur are paramount in the synthesis, analysis, and regulatory approval of pharmaceuticals, where the chirality of a molecule can mean the difference between a life-saving therapeutic and a compound with dangerous side effects. The story of ammonium potassium tartrate and its relatives is a powerful reminder that profound discoveries can emerge from the careful examination of seemingly simple questions.

References

A Technical Guide to Louis Pasteur's Landmark Resolution of Sodium Ammonium Tartrate Enantiomers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work of Louis Pasteur on the separation of sodium ammonium (B1175870) tartrate crystals, a cornerstone experiment that laid the foundation for stereochemistry. This guide provides a detailed examination of the experimental methodology, quantitative data on the optical properties of the separated enantiomers, and a logical visualization of the experimental workflow. This foundational knowledge remains highly relevant for professionals in drug development and chemical research, where the separation and characterization of stereoisomers are of paramount importance.

Quantitative Data Presentation

In his 1848 experiment, Louis Pasteur meticulously separated the enantiomeric crystals of sodium ammonium tartrate from a racemic mixture. The primary quantitative distinction between the two forms of crystals was their effect on plane-polarized light. The original racemic solution was optically inactive, meaning it did not rotate the plane of polarized light. However, upon separation and dissolution of the individual crystal types in water, they exhibited equal and opposite optical rotation.

| Crystal Type | Form | Specific Rotation ([α]D) | Observation |

| Dextrorotatory | Right-handed hemihedral crystals | +33° | Rotates plane-polarized light to the right (clockwise). |

| Levorotatory | Left-handed hemihedral crystals | -33° | Rotates plane-polarized light to the left (counter-clockwise). |

| Racemic Mixture | Mixture of right and left-handed crystals | 0° | Optically inactive due to the cancellation of opposing rotations. |

Note: The specific rotation value of ±33° is a reported historical value for the sodium ammonium tartrate crystals separated by Pasteur.

Experimental Protocols

The success of Pasteur's experiment hinges on a precise crystallization procedure. The following protocol outlines the key steps for replicating this historic separation.

1. Preparation of the Racemic Sodium Ammonium Tartrate Solution:

-

Starting Material: Racemic acid (a naturally occurring, optically inactive form of tartaric acid) is the starting material.

-

Neutralization: The racemic acid is neutralized with sodium hydroxide (B78521) and ammonium hydroxide to form a concentrated aqueous solution of sodium ammonium tartrate.

2. Crystallization of Enantiomers:

-

Temperature Control: This is the most critical step. The concentrated solution of sodium ammonium tartrate must be allowed to crystallize at a temperature below 28°C (approximately 82°F).[1][2][3][4] Above this temperature, the two enantiomers crystallize together as a single type of crystal (a racemic compound), making manual separation impossible.

-

Slow Evaporation: The solution is left to evaporate slowly in a shallow dish. This encourages the formation of larger, well-defined crystals.

-

Observation of Hemihedrism: As the crystals form, two distinct types of crystals with hemihedral faces (faces that are not symmetrically disposed) will be observed. These two crystal forms are non-superimposable mirror images of each other.[1][2][3][4]

3. Manual Separation of Crystals:

-

Instrumentation: A pair of fine-tipped tweezers and a magnifying glass or a low-power microscope are required.

-

Procedure: Under magnification, the two different types of crystals are carefully identified based on the orientation of their hemihedral facets. With a steady hand, the crystals are manually sorted into two separate piles: one for the "right-handed" crystals and one for the "left-handed" crystals.[1][2][3][4]

4. Analysis of Optical Activity:

-

Solution Preparation: Each pile of sorted crystals is dissolved in a separate container of distilled water to create two distinct solutions. A third solution of the original, unseparated racemic sodium ammonium tartrate is also prepared.

-

Polarimetry: Each of the three solutions is placed in a polarimeter, an instrument that measures the angle of rotation of plane-polarized light.

-

Data Collection: The angle of rotation for each solution is recorded. The solution of "right-handed" crystals will rotate the light in a clockwise direction (dextrorotatory), while the solution of "left-handed" crystals will rotate the light in a counter-clockwise direction (levorotatory) by an equal magnitude. The racemic solution will show no optical rotation.

Visualization of Experimental Workflow

The logical progression of Pasteur's experiment, from the initial racemic mixture to the characterization of the separated enantiomers, can be visualized as follows:

Caption: Logical workflow of Pasteur's separation of sodium ammonium tartrate crystals.

References

- 1. 5.4 Pasteur’s Discovery of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.4 Pasteurâs Discovery of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

understanding the molecular chirality of tartrate salts

An In-depth Technical Guide to the Molecular Chirality of Tartrate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular chirality of tartrate salts, crucial compounds in chiral recognition, resolution, and asymmetric synthesis. It details the stereoisomers of tartaric acid, their physicochemical properties, and the analytical techniques used to characterize them.

Understanding the Stereoisomers of Tartaric Acid

Tartaric acid is a dihydroxy dicarboxylic acid with two chiral centers, leading to three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid. The L-(+) and D-(-) forms are enantiomers, mirror images of each other with equal and opposite optical rotation. The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive. A 50:50 mixture of the L-(+) and D-(-) enantiomers is known as a racemic mixture, which is also optically inactive due to external compensation.

Stereoisomers of Tartaric Acid

Quantitative Data of Tartrate Salts

The physicochemical properties of tartrate salts, such as specific rotation and crystal structure, are fundamental to their application in chiral separations. The following tables summarize key quantitative data for various tartrate salts.

Table 1: Specific Rotation of Selected Tartrate Salts

| Compound | Formula | Specific Rotation ([(\alpha)]_D) | Concentration (c) | Solvent | Temperature (°C) |

| L-(+)-Tartaric Acid | C₄H₆O₆ | +13.03° | 15 g/100 mL | Water | 20 |

| Sodium L-(+)-Tartrate Dihydrate | C₄H₄Na₂O₆·2H₂O | +26.3° ± 0.5°[1] | 1 g/100 mL | Water | 20 |

| Potassium L-(+)-Tartrate Monobasic | C₄H₅KO₆ | +8.0° to +9.2°[2] | - | - | 20 |

| Ammonium L-(+)-Tartrate | (NH₄)₂C₄H₄O₆ | +34.6°[3] | 1.84 g/100 mL | Water | 15 |

| Potassium Sodium L-(+)-Tartrate Tetrahydrate | C₄H₄KNaO₆·4H₂O | +22.1° | 10 g/100 mL | Water | 20 |

Table 2: Crystallographic Data of Selected Tartrate Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Sodium D-Tartrate Dihydrate | Orthorhombic | P2₁2₁2₁ | 11.460[3] | 14.670[3] | 4.954[3] | 90 |

| Monobasic Sodium Tartrate Monohydrate | Monoclinic | P2₁/c | 8.9723 | 7.1457 | 12.0186 | 119.571 |

| Monobasic Sodium Tartrate Monohydrate | Orthorhombic | P2₁2₁2₁ | 7.2425 | 8.676 | 10.592 | 90 |

| Ammonium L-(+)-Tartrate | Monoclinic | P2₁ | 7.08[4] | 6.12[4] | 8.80[4] | 92.42[4] |

| Strontium Tartrate Tetrahydrate | Orthorhombic | P2₁2₁2₁ | 9.48 | 10.96 | 9.46 | 90 |

| Calcium Tartrate | Orthorhombic | - | 9.45900 | 6.46400 | 5.39600 | 90 |

Experimental Protocols

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution, which is a fundamental method for characterizing the enantiomeric purity of tartrate salts.

Methodology:

-

Sample Preparation:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the lamp to warm up.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the instrument and zero the reading.

-

-

Measurement:

-

Rinse the polarimeter cell with the sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation ((\alpha)).

-

Repeat the measurement several times and calculate the average.

-

-

Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l × c) where:

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional atomic structure of a crystalline tartrate salt, allowing for the unambiguous determination of its absolute configuration.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the tartrate salt of suitable size and quality (typically >0.1 mm in all dimensions).

-

Common methods for growing tartrate salt crystals include slow evaporation of a saturated solution or gel growth methods for sparingly soluble salts.[4]

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.[9]

-

Collect a preliminary set of diffraction frames to determine the unit cell and space group.[9]

-

Collect a complete dataset by rotating the crystal in the X-ray beam, measuring the intensities of the diffracted X-rays.[10]

-

-

Data Processing and Structure Solution:

-

Process the collected data to correct for instrumental factors and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

-

Refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful technique for studying the chiroptical properties of tartrate salts in solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the tartrate salt in a suitable solvent (e.g., water) at a known concentration. The concentration should be optimized to give a CD signal in the desired range.

-

The solvent must be transparent in the wavelength range of interest.

-

Filter the solution to remove any particulate matter.[11]

-

-

Instrument Setup:

-

Turn on the CD spectrometer and purge the instrument with nitrogen gas.[12]

-

Set the desired experimental parameters, including wavelength range, bandwidth, and scanning speed.

-

-

Measurement:

-

Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Record the CD spectrum of the sample solution.

-

Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of the tartrate salt.[13]

-

-

Data Analysis:

-

The CD spectrum is typically plotted as the difference in absorbance ((\Delta)A) or molar ellipticity ([(\theta)]) versus wavelength.

-

The sign and magnitude of the CD bands can be used to characterize the stereochemistry of the tartrate salt.

-

Applications in Chirality

Chiral Resolution of Racemic Mixtures

Tartrate salts are widely used as resolving agents to separate racemic mixtures of chiral compounds, particularly amines. This process relies on the formation of diastereomeric salts with different solubilities.

Workflow for Chiral Resolution

A detailed experimental protocol for the chiral resolution of a racemic primary amine using L-(+)-tartaric acid is as follows:

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, liberating the free enantiomerically enriched amine.

-

Extraction: Extract the free amine with an organic solvent and dry the organic layer.

-

Purification: Remove the solvent under reduced pressure to obtain the purified enantiomer.

Asymmetric Synthesis

Tartaric acid and its esters are valuable chiral auxiliaries in asymmetric synthesis. They can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Asymmetric Synthesis with a Tartrate Auxiliary

An example is the use of tartrate esters in asymmetric 1,3-dipolar cycloaddition reactions, where the chiral tartrate auxiliary directs the approach of the dipole to the dipolarophile, resulting in high enantioselectivity.[15] After the reaction, the chiral auxiliary can often be cleaved and recovered for reuse.

References

- 1. Sodium L-(+)-tartrate dihydrate, 99% 5000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. L-酒石酸カリウム, 一塩基性 puriss., meets analytical specification of Ph.Eur., BP, FCC, 99.5-100.5% (related to dried substance) | Sigma-Aldrich [sigmaaldrich.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. asianpubs.org [asianpubs.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Sodium L-(+)-tartrate dihydrate, 99% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. Potassium tartrate - Wikipedia [en.wikipedia.org]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. Asymmetric hetero diels-alder reaction of nitroso compounds utilizing tartaric acid ester as a chiral auxiliary | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Ammonium Potassium Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of ammonium (B1175870) potassium tartrate, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document compiles and interprets vibrational data to serve as a comprehensive resource for the characterization of this compound.

Introduction

Ammonium potassium tartrate (K(NH₄)C₄H₄O₆) is a double salt of tartaric acid. Its molecular structure, containing both ammonium and potassium cations, gives rise to a unique vibrational spectrum that is instrumental in its identification and characterization. Spectroscopic techniques such as FTIR and Raman are powerful, non-destructive methods used to probe the molecular vibrations of a sample, providing a distinct fingerprint based on its chemical composition and crystal structure. This guide outlines the expected vibrational modes and provides detailed experimental protocols for acquiring high-quality spectra.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: KBr Pellet Transmission

A common and effective method for analyzing solid samples by FTIR is the potassium bromide (KBr) pellet technique. This involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Protocol:

-

Sample Preparation: Dry the ammonium potassium tartrate sample and spectroscopy-grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the ammonium potassium tartrate sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous mixture with a sample concentration of approximately 0.5-1%.

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure of 7-10 tons for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum using a pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Methodology: Crystalline Powder Analysis

Raman spectroscopy is particularly well-suited for the analysis of crystalline solids. The sample can often be analyzed with minimal preparation.

Protocol:

-

Sample Preparation: Place a small amount of the crystalline ammonium potassium tartrate powder onto a microscope slide or into a capillary tube.

-

Instrumentation:

-

Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be adjusted to minimize fluorescence.

-

Focus the laser onto the sample using an appropriate objective lens.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over a Stokes shift range of approximately 100-3500 cm⁻¹.

-

Set the laser power to a level that provides good signal without causing sample degradation (typically a few milliwatts).

-

Use an acquisition time and number of accumulations that yield a high signal-to-noise ratio (e.g., 10-second exposure with 5-10 accumulations).

-

Spectroscopic Data and Interpretation

FTIR Spectral Data

Table 1: Expected FTIR Peak Assignments for Ammonium Potassium Tartrate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H Stretching | ν(O-H) |

| 3200 - 3000 | Medium | N-H Stretching | ν(N-H) of NH₄⁺ |

| ~2980, ~2940 | Weak | C-H Stretching | ν(C-H) |

| ~1700 - 1590 | Strong | Asymmetric COO⁻ Stretching | νₐ(COO⁻) |

| ~1450 | Medium | N-H Bending | δ(N-H) of NH₄⁺ |

| ~1400 | Medium | Symmetric COO⁻ Stretching | νₛ(COO⁻) |

| ~1310 | Medium | C-O-H Bending | δ(C-O-H) |

| ~1120, ~1060 | Strong | C-O Stretching | ν(C-O) |

| ~1090 | Medium | C-C Stretching | ν(C-C) |

| ~910 | Weak | C-H Bending | δ(C-H) |

| Below 800 | Medium-Weak | Lattice Vibrations, M-O Modes |

Note: ν = stretching, δ = bending. Intensities are approximate and can vary.

Raman Spectral Data

Table 2: Expected Raman Peak Assignments for Ammonium Potassium Tartrate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3040 | Medium | N-H Stretching | ν(N-H) of NH₄⁺ |

| ~2980, ~2940 | Strong | C-H Stretching | ν(C-H) |

| ~1700 | Weak | Asymmetric COO⁻ Stretching | νₐ(COO⁻) |

| ~1460 | Medium | N-H Bending | δ(N-H) of NH₄⁺ |

| ~1400 | Strong | Symmetric COO⁻ Stretching | νₛ(COO⁻) |

| ~1310 | Medium | C-O-H Bending | δ(C-O-H) |

| ~1120, ~1060 | Medium | C-O Stretching | ν(C-O) |

| ~1090 | Strong | C-C Stretching | ν(C-C) |

| ~910 | Medium | C-H Bending | δ(C-H) |

| Below 400 | Strong | Lattice Vibrations |

Note: Raman intensities for polar groups like O-H and C=O are typically weaker than in FTIR, while non-polar bonds like C-C and C-H often show stronger signals.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of ammonium potassium tartrate and the logical relationship between the molecular structure and the observed spectral features.

Experimental workflow for FTIR and Raman analysis.

Relationship between structure and spectra.

Conclusion

The combination of FTIR and Raman spectroscopy provides a robust analytical approach for the characterization of ammonium potassium tartrate. The vibrational frequencies observed are characteristic of the functional groups present in the tartrate anion and the ammonium cation, with the crystalline environment influencing the final spectrum. This guide offers a foundational understanding of the expected spectroscopic features and provides standardized protocols to aid researchers in obtaining reliable and reproducible data. While the provided peak assignments are based on strong inferences from related compounds, they serve as a valuable starting point for the definitive analysis of ammonium potassium tartrate.

References

Navigating the Challenges of a Hygroscopic Material: A Technical Guide to Ammonium Potassium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) potassium tartrate, a double salt of tartaric acid, finds application in various scientific and industrial fields, including as a component in analytical reagents and in certain pharmaceutical formulations.[1] However, its inherent hygroscopic nature presents significant challenges in handling, storage, and processing. This technical guide provides an in-depth overview of the hygroscopic properties of ammonium potassium tartrate, outlines best practices for its handling, and details experimental protocols for its characterization.

The Hygroscopic Nature of Ammonium Potassium Tartrate

Ammonium potassium tartrate is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1] This behavior is attributed to the presence of polar functional groups in its structure, which can form hydrogen bonds with water molecules. The absorption of water can lead to a range of undesirable physical and chemical changes, including:

-

Physical Changes: Caking, clumping, and ultimately deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[2][3]

-

Chemical Degradation: The presence of water can accelerate chemical degradation pathways, potentially impacting the purity and stability of the compound.

-

Impact on Formulation and Analysis: In a pharmaceutical context, changes in hydration can affect critical quality attributes such as dissolution rate, bioavailability, and shelf-life.[4] For analytical applications, inaccurate weighing due to water absorption can lead to significant errors.

Quantitative Data on Hygroscopicity

To accurately manage the challenges posed by hygroscopicity, it is essential to quantify the material's behavior at different humidity levels. The following table summarizes key parameters that should be determined experimentally for a specific batch of ammonium potassium tartrate.

| Parameter | Description | Typical Method of Determination |

| Critical Relative Humidity (CRH) | The relative humidity at which the rate of water absorption begins to increase significantly. | Dynamic Vapor Sorption (DVS) |

| Deliquescence Point | The relative humidity at which the solid material absorbs enough water to dissolve and form a solution.[3] | Dynamic Vapor Sorption (DVS) or Gravimetric Analysis |

| Water Activity (aw) | A measure of the "free" or "available" water in a sample, which is responsible for microbial growth and chemical reactions. | Water Activity Meter |

| Moisture Content | The total amount of water present in a sample, typically expressed as a percentage of the total weight. | Karl Fischer Titration or Loss on Drying |

| Sorption/Desorption Isotherms | Plots of equilibrium moisture content as a function of relative humidity at a constant temperature. These provide a detailed picture of the material's hygroscopic behavior. | Dynamic Vapor Sorption (DVS) |

Best Practices for Handling and Storage

Proper handling and storage are paramount to preserving the quality of ammonium potassium tartrate. The following procedures are recommended:

-

Storage:

-

Store in a cool, dry place.

-

Keep containers tightly sealed to minimize exposure to the atmosphere.[2][6]

-

For long-term storage or for highly sensitive applications, consider storing in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, activated alumina) or in a controlled humidity glove box.[3][7]

-

-

Handling:

-

Minimize the time the container is open to the air.[6]

-

Work in a low-humidity environment, such as a dry room or a glove box, whenever possible.[7]

-

Use dry utensils and equipment for weighing and transferring the material.

-